
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both chlorinated and unsaturated hydrocarbon chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with appropriate chlorinated and unsaturated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the diethyl propanedioate and subsequent nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones, yielding different derivatives.
Substitution: The chlorinated group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl (2-carboxybut-3-en-1-yl)(prop-1-en-1-yl)propanedioate, while reduction could produce diethyl (2-butyl)(prop-1-en-1-yl)propanedioate.
Aplicaciones Científicas De Investigación
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (4-chlorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Diethyl 2-allyl-2-isopropylmalonate
Uniqueness
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its specific structural features, such as the presence of both chlorinated and unsaturated hydrocarbon chains
Propiedades
Número CAS |
835650-97-0 |
|---|---|
Fórmula molecular |
C14H21ClO4 |
Peso molecular |
288.76 g/mol |
Nombre IUPAC |
diethyl 2-(2-chlorobut-3-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H21ClO4/c1-5-9-14(10-11(15)6-2,12(16)18-7-3)13(17)19-8-4/h5-6,9,11H,2,7-8,10H2,1,3-4H3 |
Clave InChI |
CTGGVNQCYYLOKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(C=C)Cl)(C=CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)
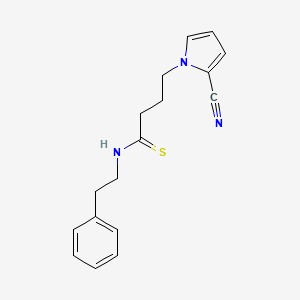
![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)
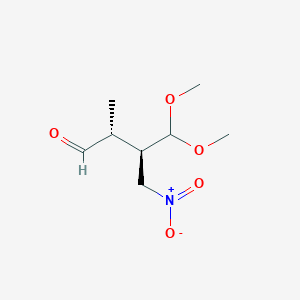
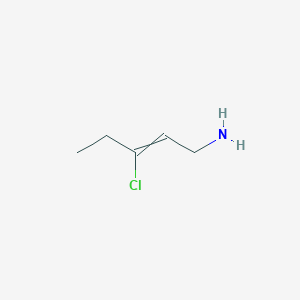
![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
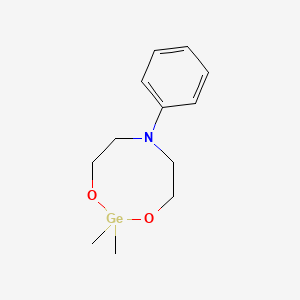
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)
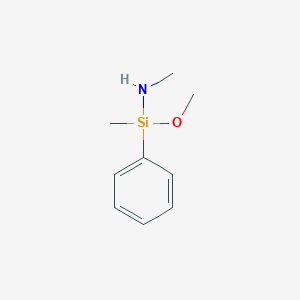
![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)

